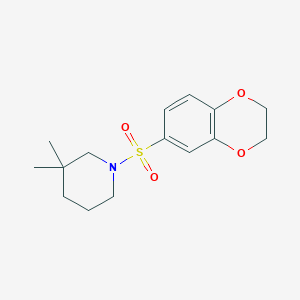![molecular formula C20H25N3O4S B5332772 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide](/img/structure/B5332772.png)
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, attached to a dimethylbenzamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by the acylation with N,2-dimethylbenzoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide.
Reduction: Formation of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfanyl-N,2-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The sulfonyl and benzamide groups contribute to the compound’s binding affinity and specificity, influencing various signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-methoxyphenyl)piperazine
- N,2-dimethylbenzamide
- 5-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide
Uniqueness
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-8-9-16(14-17(15)20(24)21-2)28(25,26)23-12-10-22(11-13-23)18-6-4-5-7-19(18)27-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBIDUBNFVQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-1-(2-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5332706.png)

![N-cyclopent-3-en-1-yl-7-(3-isoxazolidin-2-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5332721.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)prolinamide](/img/structure/B5332731.png)

![2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5332745.png)
![1-[(2E)-3-phenylprop-2-enoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5332750.png)
![methyl 3-({[1-(3-fluoro-4-hydroxyphenyl)ethyl]amino}carbonyl)benzoate](/img/structure/B5332754.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(2-isoxazolidinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5332758.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5332763.png)
![2-{3-[(4-amino-1-azepanyl)carbonyl]phenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5332769.png)
![N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B5332770.png)
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5332781.png)

